molecular formula C8H6N2O2S B3028307 Methyl thieno[2,3-b]pyrazine-6-carboxylate CAS No. 1824388-08-0

Methyl thieno[2,3-b]pyrazine-6-carboxylate

Cat. No.: B3028307
CAS No.: 1824388-08-0
M. Wt: 194.21
InChI Key: CADIBPXZPFAENS-UHFFFAOYSA-N
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Description

Methyl thieno[2,3-b]pyrazine-6-carboxylate is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Methyl thieno[2,3-b]pyrazine-6-carboxylate derivatives have shown potential in antitumor activity. A study synthesized several novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, which exhibited antitumoral potential in various human tumor cell lines, including gastric adenocarcinoma, colorectal adenocarcinoma, breast carcinoma, and non-small-cell lung carcinoma. Importantly, these compounds did not show significant toxicity against non-tumor cell lines, indicating a degree of selectivity (Rodrigues et al., 2021).

Synthetic Applications

The compound has been used as a precursor in the synthesis of various novel compounds. For instance, novel pyrazinothienotriazolopyrimidinones and triazolylthienopyrazines were synthesized efficiently from methyl 7-azidothieno[2,3-b]pyrazine-6-carboxylate (Campos et al., 2017). Another study developed a general synthetic route for the efficient preparation of 2,3-disubstituted thieno[3,4-b]pyrazines, illustrating its versatility in organic synthesis (Kenning et al., 2002).

Photovoltaic and Polymer Applications

Thieno[2,3-b]pyrazine derivatives, including this compound, have been applied in the development of photovoltaic devices and polymer materials. A study synthesized thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers for use in photovoltaic devices, highlighting the compound's utility in advanced material sciences (Zhou et al., 2010).

Dye and Pigment Industry

This compound derivatives have been used in the synthesis of dyes. One study synthesized new azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives and applied them as disperse dyes, demonstrating the compound's role in the dye and pigment industry (Ho, 2005).

Properties

IUPAC Name

methyl thieno[2,3-b]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)6-4-5-7(13-6)10-3-2-9-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADIBPXZPFAENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CN=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901215665
Record name Thieno[2,3-b]pyrazine-6-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824388-08-0
Record name Thieno[2,3-b]pyrazine-6-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1824388-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[2,3-b]pyrazine-6-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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